Magnesium hexafluoro-2,4-pentanedionate dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

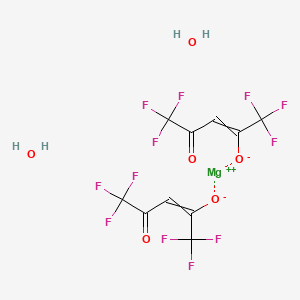

Magnesium hexafluoro-2,4-pentanedionate dihydrate is a chemical compound used in various applications, including as a precursor in metal−organic chemical vapor deposition (MOCVD) processes for thin film growth due to its low melting point and excellent volatility. It has been studied for its potential in creating high-quality MgO thin films, which are crucial for numerous technological applications.

Synthesis Analysis

The compound can be synthesized in a single-step aqueous reaction under ambient conditions. A notable synthesis involves creating a series of magnesium metal−organic chemical vapor deposition (MOCVD) precursors that are low-melting, highly volatile, and thermally/air stable, with magnesium hexafluoro-2,4-pentanedionate dihydrate being a key example. This synthesis approach allows for the production of phase-pure MgO thin films on various substrates over a specific temperature range (Wang et al., 2005).

Molecular Structure Analysis

The molecular structure of magnesium hexafluoro-2,4-pentanedionate dihydrate has been characterized through techniques like single-crystal X-ray diffraction, showcasing its effective use in thin film growth processes due to its desirable physical and chemical properties.

Chemical Reactions and Properties

Magnesium hexafluoro-2,4-pentanedionate dihydrate participates in a variety of chemical reactions, highlighting its reactivity and versatility. It serves as a precursor for magnesium oxide (MgO) formation, demonstrating significant potential for thin film applications due to its thermal stability and volatility.

Physical Properties Analysis

This compound exhibits significantly lower melting points and higher volatilities compared to most previously reported magnesium precursors, making it an ideal candidate for MOCVD processes. Its physical properties, including phase stability and melting behavior, are crucial for its application in thin film deposition.

Chemical Properties Analysis

The chemical properties of magnesium hexafluoro-2,4-pentanedionate dihydrate, such as its reactivity towards other compounds and its stability under various conditions, have been extensively studied. Its effectiveness in producing high-quality MgO thin films through MOCVD highlights its chemical robustness and suitability for technological applications.

- Synthesis and Characterization of Low-Melting, Highly Volatile Magnesium MOCVD Precursors (Wang et al., 2005).

Aplicaciones Científicas De Investigación

Advanced Materials and Coatings

Research has indicated magnesium and its alloys' potential in various applications, including advanced materials for the aerospace, automotive, and biomedical fields due to their superior biocompatibility and mechanical properties. Magnesium hexafluoro-2,4-pentanedionate dihydrate, as a precursor, plays a crucial role in the synthesis and coating processes to improve the properties of magnesium alloys. For example, functionalized polymer coatings on magnesium alloys have shown significant advancements in corrosion resistance and biocompatibility, making them suitable for biomedical applications, such as biodegradable implants (Li et al., 2018).

Biodegradable Materials for Orthopedic Applications

Magnesium-based materials, including those derived from magnesium hexafluoro-2,4-pentanedionate dihydrate, are being extensively studied for their application in orthopedics. These materials offer promising properties such as biodegradability and mechanical compatibility with bone, making them ideal for use as bone scaffolds, implants, and other orthopedic devices. Research has focused on enhancing the corrosion resistance and mechanical integrity of magnesium alloys through surface modifications and coatings to extend their application in the medical field (Zhao et al., 2017).

Environmental and Corrosion Resistance

Magnesium alloys, including those modified with magnesium hexafluoro-2,4-pentanedionate dihydrate, are being explored for their high corrosion resistance, which is essential for their longevity and durability in various applications. Innovations in coatings and surface treatments derived from this compound have been shown to significantly improve the environmental resistance of magnesium alloys, making them more suitable for use in harsh conditions, such as in automotive and aerospace industries (Gusieva et al., 2015).

Hydrogen Storage Technologies

The role of magnesium hexafluoro-2,4-pentanedionate dihydrate extends into the field of energy, particularly in hydrogen storage technologies. Magnesium-based alloys have been identified as potential materials for solid-state hydrogen storage due to their high capacity and favorable thermodynamics. Research is focused on improving the hydrogen sorption properties of magnesium alloys through nanostructuring and alloying, facilitated by precursors like magnesium hexafluoro-2,4-pentanedionate dihydrate (Hitam et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, Magnesium 2,4-pentanedionate dihydrate, suggests that it may cause respiratory irritation. It advises to avoid breathing dust, to wash hands thoroughly after handling, and to use only outdoors or in a well-ventilated area4.

Direcciones Futuras

Unfortunately, I couldn’t find specific information on the future directions of Magnesium hexafluoro-2,4-pentanedionate dihydrate from the available resources.

Please note that this information is based on the available resources and there might be more recent studies or data related to Magnesium hexafluoro-2,4-pentanedionate dihydrate.

Propiedades

IUPAC Name |

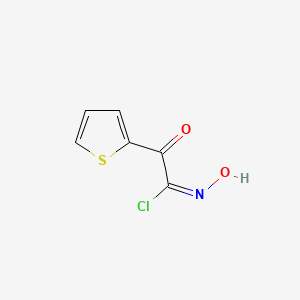

magnesium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.Mg.2H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;;2*1H2/q;;+2;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOUVTSJWSMSKS-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F12MgO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium hexafluoro-2,4-pentanedionate dihydrate | |

CAS RN |

19648-85-2 |

Source

|

| Record name | Magnesium hexafluoroacetylacetonate 1,2-dimethoxyethane complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)

![sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate](/img/structure/B1141965.png)